tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate
Description
tert-Butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is a triazole-derived compound featuring a benzyl group at the 1-position of the triazole ring and a tert-butyl carbamate moiety at the 4-position. This structure combines the rigidity of the triazole core with the steric bulk of the tert-butyl group and the hydrolytic stability of the carbamate functional group. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, followed by carbamate group installation . Its structural attributes make it a versatile intermediate in medicinal chemistry, particularly for developing anticancer and antimicrobial agents .
Properties
IUPAC Name |
tert-butyl N-(1-benzyltriazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDWVNIRSFVZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyltriazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of tert-butyl N-(1-benzyltriazol-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyltriazol-4-yl)carbamate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can inhibit enzyme activity or alter the function of the target molecule. The carbamate group can also undergo hydrolysis, releasing the active triazole moiety .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Triazole derivatives are widely explored due to their tunable pharmacophores. Below is a comparative analysis of tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate with key analogues:
Physicochemical Properties
- Molecular Weight & LogP :
- Stability : The tert-butyl carbamate enhances metabolic stability compared to esters but is less stable than arylamides under acidic conditions .
Biological Activity
Introduction
Tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-benzyl-1H-1,2,3-triazole through a coupling reaction. The synthetic pathway can be summarized as follows:
-
Starting Materials :
- Tert-butyl carbamate
- 1-benzyl-1H-1,2,3-triazole
-
Reaction Conditions :
- Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
- Solvents like dichloromethane (DCM) or dimethylformamide (DMF).
-
Yield and Purification :
- The product is typically purified using column chromatography to achieve high purity levels.
Anticancer Properties
Research has indicated that compounds related to the triazole structure exhibit significant anticancer activity. For instance, derivatives of 1-benzyl-1H-1,2,3-triazole have shown promising results against various cancer cell lines:
- Inhibition of Cancer Cell Growth :
The mechanism by which this compound exerts its biological effects appears to be linked to its interaction with microtubules:
- Inhibition of Tubulin Polymerization :
Antimicrobial Activity
Beyond anticancer properties, there is emerging evidence that triazole derivatives possess antimicrobial activity:
- Antibacterial Assays :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Meta-substitution on benzyl group | Enhances antiproliferative activity |
| Heterocyclic substitutions | Various substitutions tolerated |
| Presence of triazole ring | Essential for biological activity |
The SAR studies suggest that modifications to the benzyl group and the triazole core can significantly influence potency and selectivity against cancer cells.
Case Studies
Several studies have documented the efficacy and safety profile of compounds based on the triazole scaffold:
Case Study 1: Anticancer Efficacy
A study evaluated a series of triazole derivatives for their effects on cancer cell lines. The results indicated that specific substitutions led to enhanced potency against MCF-7 cells, establishing a clear link between chemical structure and biological activity .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antibacterial properties, certain triazole derivatives were found to exhibit significant activity against resistant strains of bacteria while maintaining low cytotoxicity in mammalian cell lines . This highlights their potential utility in combating drug-resistant infections.
Q & A
What are the optimal synthetic routes for tert-butyl N-(1-benzyl-1H-1,2,3-triazol-4-yl)carbamate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves two steps:
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): A benzyl azide reacts with a terminal alkyne (e.g., propargylamine) under Cu(I) catalysis to form the 1,4-disubstituted triazole core. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often used as a stabilizing ligand for Cu(I) to prevent oxidation .
Carbamate formation: The triazole-4-amine intermediate reacts with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF), with a base like triethylamine to scavenge HCl .
Key Variables:
- Solvent choice: DCM provides faster reaction times, while THF improves solubility for polar intermediates.
- Temperature: Room temperature (20–25°C) avoids side reactions like tert-butyl group cleavage.
- Yield optimization: Excess tert-butyl chloroformate (1.2 eq.) and slow addition over 30 minutes minimize dimerization. Typical yields range from 65–85% .
How can researchers confirm the structural integrity of this compound, particularly regioisomeric purity?
Methodological Answer:
- NMR spectroscopy:
- X-ray crystallography: For unambiguous confirmation, single crystals grown via vapor diffusion (e.g., hexane/EtOAc) can be analyzed using SHELX software for structure refinement .
- Mass spectrometry (HRMS): Expected [M+H]⁺ for C₁₅H₁₉N₄O₂ is 293.1385. Deviations >2 ppm suggest impurities .
What biological targets are associated with this compound, and how can its mechanism be validated?
Methodological Answer:
- Primary targets:
- Tubulin polymerization inhibition: Competes with colchicine for binding at the β-tubulin interface (IC₅₀ ~2.5 μM), disrupting microtubule dynamics. Validate via in vitro tubulin polymerization assays using fluorescence-based kits .
- Cyclin-dependent kinases (CDKs): Inhibits CDK1/Cdc2 (IC₅₀ ~1.8 μM) by binding to the ATP pocket. Use kinase profiling panels with recombinant enzymes and ATP-Glo assays .
- Mechanistic validation:
How does the tert-butyl carbamate group influence stability and bioavailability?
Methodological Answer:
- Stability studies:
- Bioavailability:
- LogP: Calculated (ChemDraw) logP = 2.1, indicating moderate lip solubility. Improve aqueous solubility via PEGylation or co-solvents (e.g., 10% DMSO) .
- Plasma protein binding: ~85% binding (measured via equilibrium dialysis) reduces free drug availability. Prodrug strategies (e.g., esterification) can enhance uptake .
What strategies resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Source of variability:
- Validation steps:
How can structure-activity relationships (SAR) guide optimization of this scaffold?
Methodological Answer:
- Key modifications:
- SAR workflow:
- Library synthesis: Use parallel synthesis (e.g., 24-well plates) to generate 50+ analogs.
- High-throughput screening: Test against target panels (e.g., 100 kinases).
- Molecular docking: AutoDock Vina predicts binding poses in tubulin (PDB: 1SA0) and CDK1 (PDB: 3QHR) .
What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS:
- Sample preparation:
- Plasma/Serum: Protein precipitation with acetonitrile (1:3 v/v).
- Tissue homogenates: Solid-phase extraction (C18 cartridges) .
How do computational models predict metabolic pathways for this compound?
Methodological Answer:
- Software tools:
- Validation:
- Microsomal incubation: Human liver microsomes (HLM) + NADPH, analyze via LC-MS. Major metabolite: tert-butyl alcohol adduct (m/z 211.1) .
What crystallographic techniques resolve polymorphic forms of this compound?
Methodological Answer:
- Polymorph screening:
- Single-crystal analysis:
How can researchers mitigate toxicity concerns during in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
